![molecular formula C₁₄H₁₈O₆ B1139938 (4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 14155-23-8](/img/structure/B1139938.png)

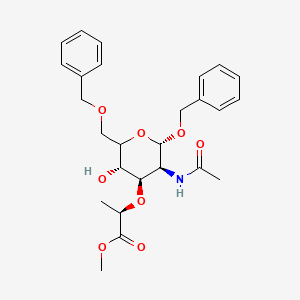

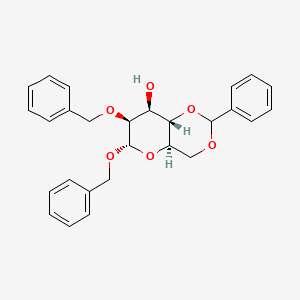

(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

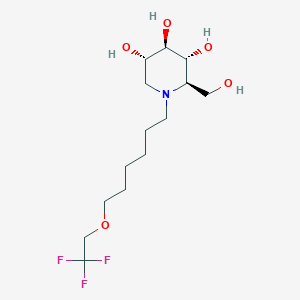

The compound belongs to a class of organic molecules that exhibit a complex structure, including multiple chiral centers and functional groups such as methoxy, phenyl, and dioxine groups. These structural features suggest potential biological activity or applications in material science.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A practical method for synthesizing related compounds involves intramolecular reactions, such as the Claisen type reaction, and coupling reactions like the Suzuki−Miyaura reaction (Ikemoto et al., 2005). These methods highlight the importance of selecting appropriate reaction conditions and catalysts to achieve the desired stereochemistry and functional group incorporation.

Molecular Structure Analysis

The molecular structure of compounds is typically elucidated using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. These methods allow for the determination of the spatial arrangement of atoms, identification of chiral centers, and confirmation of the overall molecular geometry. For compounds within this class, stereochemical outcomes can be critical, influencing their physical and chemical properties (Morishita et al., 1992).

Wissenschaftliche Forschungsanwendungen

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

A study by Yokoyama (2015) in the Journal of Wood Chemistry and Technology reviews the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and the hydride transfer mechanism. This work provides insight into the chemical behavior of complex organic structures similar to the compound of interest, underlining its relevance in understanding lignin breakdown processes T. Yokoyama, 2015.

Antioxidant Activity Analysis

Munteanu and Apetrei (2021) in the International Journal of Molecular Sciences provide a comprehensive review of analytical methods for determining antioxidant activity, which could be applicable to evaluating the antioxidant properties of the specified compound. Such methods include ORAC, HORAC, TRAP, and TOSC tests, among others, crucial for understanding the compound's potential in mitigating oxidative stress I. Munteanu & C. Apetrei, 2021.

Bioactivities and Pharmacological Potential

Zhang et al. (2015) discuss the bioactivities and pharmacological properties of osthole, a compound with structural similarities, highlighting its diverse pharmacological actions, including neuroprotective, osteogenic, and immunomodulatory activities. This review emphasizes the compound's potential as a multitarget alternative medicine, suggesting a possible area of application for the chemical Zhong-rong Zhang et al., 2015.

Eigenschaften

IUPAC Name |

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZZOOZXLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)